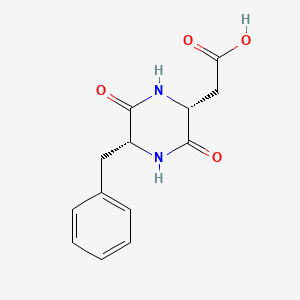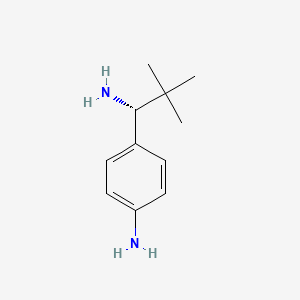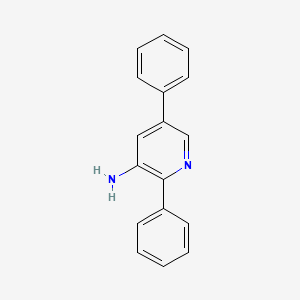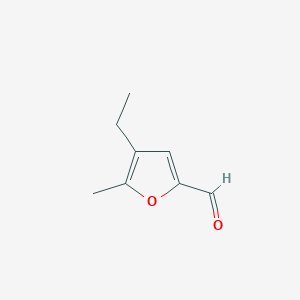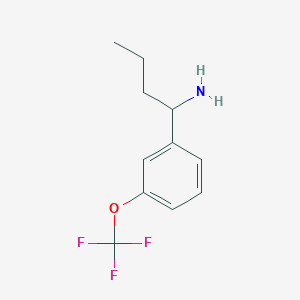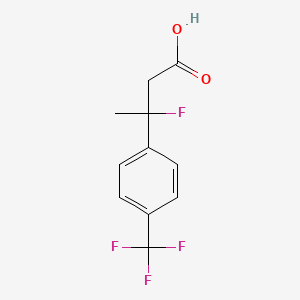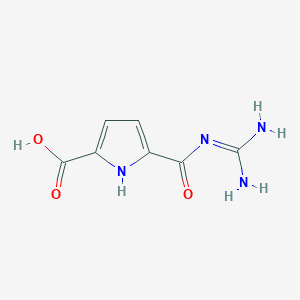
5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with carbamimidoylcarbamoyl and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include complex biochemical reactions that are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrole derivatives and carboxylic acid-containing molecules. Examples include:
- 5-Aminolevulinic acid
- 5-Carboxy-1H-pyrrole-2-carboxylic acid
- 5-(Carbamoylamino)-1H-pyrrole-2-carboxylic acid
Uniqueness
What sets 5-(Carbamimidoylcarbamoyl)-1H-pyrrole-2-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C7H8N4O3 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N4O3/c8-7(9)11-5(12)3-1-2-4(10-3)6(13)14/h1-2,10H,(H,13,14)(H4,8,9,11,12) |
Clé InChI |
RFLZPWSREVCXRP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1)C(=O)O)C(=O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12964815.png)


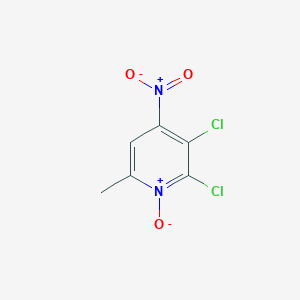
![(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B12964835.png)
